molecular formula C17H18N2O B2771763 1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole CAS No. 615279-16-8

1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole

Katalognummer: B2771763
CAS-Nummer: 615279-16-8
Molekulargewicht: 266.344
InChI-Schlüssel: LGOLBDQVIVVQMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(o-Tolyloxy)propyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative supplied for research purposes. This compound features a benzimidazole core linked to an o -tolyl (2-methylphenyl) group via a propyl ether chain, a structural motif common in pharmacologically active molecules . Benzimidazoles are privileged structures in medicinal chemistry, known for their wide spectrum of biological activities and ability to interact with multiple biological targets . Research Applications and Potential: While specific biological data for this compound is limited in the public domain, its core structure is closely related to phenoxyalkylbenzimidazoles (PABs) that have demonstrated significant, low nanomolar activity against Mycobacterium tuberculosis , including drug-resistant strains . The structural similarity suggests potential as a scaffold for investigating novel antimicrobial agents, particularly in the fight against tuberculosis. Furthermore, related 1H-benzo[d]imidazole derivatives have shown promising activity against other challenging pathogens, such as Staphylococcus aureus (MRSA) and the fungus Candida albicans , and have exhibited excellent antibiofilm activity . The benzimidazole pharmacophore is also found in molecules studied for antiviral, anti-inflammatory, and anticancer properties, indicating broad utility in hit-to-lead optimization campaigns . Handling and Compliance: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment.

Eigenschaften

IUPAC Name

1-[3-(2-methylphenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-14-7-2-5-10-17(14)20-12-6-11-19-13-18-15-8-3-4-9-16(15)19/h2-5,7-10,13H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOLBDQVIVVQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole typically involves the reaction of ortho-phenylenediamine with 2-methylphenoxypropyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Analyse Chemischer Reaktionen

1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and polar solvents. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block for Synthesis : 1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole serves as a precursor for synthesizing more complex benzimidazole derivatives, which can exhibit enhanced properties such as increased solubility or bioactivity. This versatility allows chemists to modify its structure to develop new compounds with specific functionalities .

Biology

  • Antimicrobial Properties : The compound has been investigated for its significant antimicrobial activity against various pathogens. It has shown effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity : Studies have indicated that this benzimidazole derivative exhibits anticancer properties by interfering with cellular proliferation pathways. Its mechanism often involves the inhibition of specific enzymes and proteins crucial for cancer cell survival .

Medicine

  • Potential Therapeutic Agent : Due to its structural similarity to nucleotides, 1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole has been explored as a potential antiviral and anticancer agent. Its ability to interact with molecular targets involved in critical biological processes makes it a valuable candidate for drug development .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations (MICs) indicative of its potential as an antimicrobial agent.
Anticancer PropertiesExhibited antiproliferative effects on MDA-MB-231 breast cancer cells, with IC50 values suggesting strong activity compared to standard treatments.
Drug DevelopmentInvestigated for its role as a lead compound in developing new therapeutic agents targeting viral infections and cancer pathways.

Vergleich Mit ähnlichen Verbindungen

1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:

The uniqueness of 1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole lies in its specific substitution pattern, which enhances its biological activity and specificity compared to other benzimidazole derivatives .

Biologische Aktivität

1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and its implications in therapeutic applications.

Structure and Properties

The compound features a benzo[d]imidazole core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the o-tolyloxy group and the propyl chain enhances its solubility and bioavailability, potentially influencing its pharmacological effects.

The mechanism of action of 1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole may involve interactions with specific molecular targets. Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways and inflammation. For instance, benzo[d]imidazole derivatives have been shown to inhibit 11 beta-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome . Additionally, these compounds may interact with cyclooxygenase enzymes, modulating inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[d]imidazole derivatives. For example, compounds similar to 1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole have demonstrated significant antiproliferative effects against various cancer cell lines. In particular, a study reported that certain derivatives exhibited IC50 values as low as 16.38 μM against the MDA-MB-231 breast cancer cell line . This suggests that structural modifications can enhance their efficacy against cancer cells.

Antimicrobial Properties

The antimicrobial activity of benzo[d]imidazole derivatives is well-documented. The compound may exhibit activity against both bacterial and fungal strains. For instance, derivatives have shown minimal inhibitory concentrations (MICs) as low as 4 μg/mL against methicillin-resistant Staphylococcus aureus . This highlights the compound's potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The anti-inflammatory properties of 1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole are likely due to its ability to inhibit cyclooxygenase enzymes and other inflammatory mediators. Similar compounds have been studied for their effectiveness in reducing inflammation in various models, indicating a promising avenue for further research .

Research Findings and Case Studies

Study Findings Reference
Anticancer ActivityExhibited IC50 values of 16.38 μM against MDA-MB-231 cell line
Antimicrobial ActivityMIC values of 4 μg/mL against MRSA
Anti-inflammatory EffectsInhibition of cyclooxygenase enzymes

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, the benzimidazole core is functionalized via alkylation with 3-(o-tolyloxy)propyl halides under reflux with a base (e.g., K₂CO₃) in anhydrous solvents like DMF . Key factors include:

  • Catalysts : Palladium-based catalysts improve coupling efficiency .
  • Purification : Column chromatography (SiO₂, EtOAc/hexane) achieves >95% purity .
  • Yield Optimization : Adjusting stoichiometry and reaction time (e.g., 18–24 hrs) minimizes byproducts. Reported yields range from 45% to 85% depending on substituents .

Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?

  • Methodological Answer : Structural validation combines:

  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 7.0–8.5 ppm, methylene groups at δ 3.5–4.5 ppm) .
  • Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ at m/z 398.32) .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., P2₁/c) reveal bond angles and packing motifs .

Advanced Research Questions

Q. How do structural modifications (e.g., o-tolyloxy vs. m-tolyloxy) impact biological activity, and what contradictions exist in reported data?

  • Methodological Answer :

  • SAR Studies : Substitution at the o-position enhances steric effects, potentially increasing receptor binding affinity compared to m-isomers . For example, fluorinated analogs (e.g., 4-fluorophenyl derivatives) show improved metabolic stability .
  • Contradictions : Some studies report antimicrobial activity (MIC: 2–8 µg/mL) , while others emphasize anticancer effects (IC₅₀: 10–50 µM) . Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles.

Q. What computational methods predict the compound’s interaction with biological targets, and how do they align with experimental data?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G* optimizations assess electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular Docking : Simulations with enzymes (e.g., PARP-1) reveal binding modes (e.g., hydrogen bonds with catalytic residues) .
  • Validation : Correlation between computed binding energies (ΔG = −8.5 kcal/mol) and experimental IC₅₀ values strengthens mechanistic hypotheses .

Q. How can researchers resolve inconsistencies in reaction mechanisms proposed for benzimidazole derivatives?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediates via in situ FTIR or LC-MS to identify rate-determining steps (e.g., alkylation vs. cyclization) .
  • Isotopic Labeling : ¹⁸O tracing clarifies oxygen incorporation pathways in ether-linked substituents .
  • Controlled Experiments : Varying solvents (polar vs. nonpolar) and bases (e.g., NaH vs. KOH) isolates competing mechanisms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.